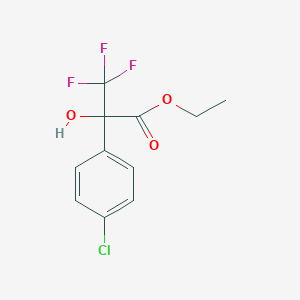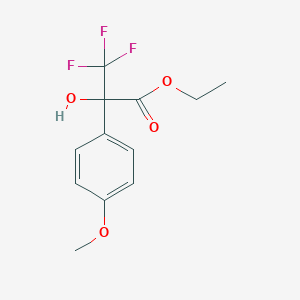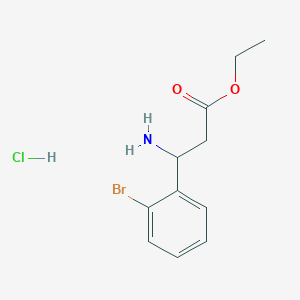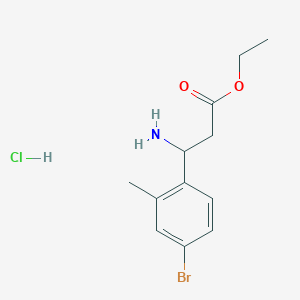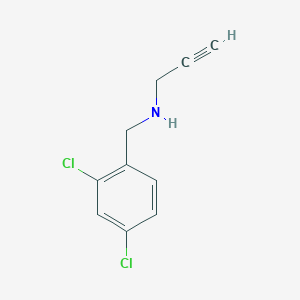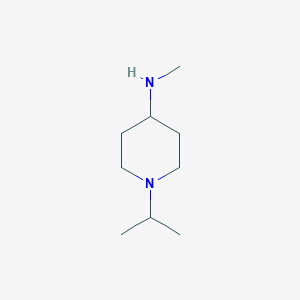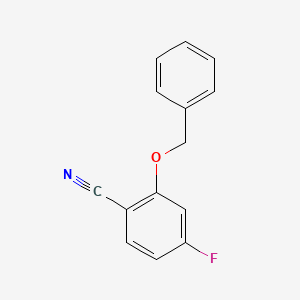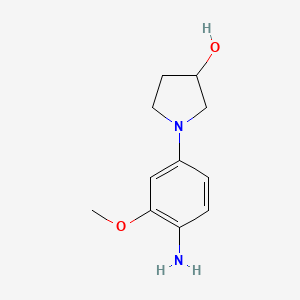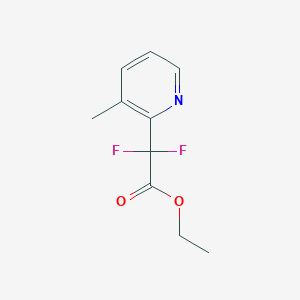
Methyl 3-(propylamino)propanoate
Vue d'ensemble
Description
“Methyl 3-(propylamino)propanoate” is a chemical compound with the formula C₇H₁₅NO₂ . It is used in biochemical research .
Molecular Structure Analysis
“Methyl 3-(propylamino)propanoate” has a molecular weight of 145.2 . The molecular structure consists of a propylamino group attached to the third carbon of a propanoate ester .Physical And Chemical Properties Analysis
“Methyl 3-(propylamino)propanoate” is a liquid at room temperature . It has a molecular weight of 145.2 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I checked.Applications De Recherche Scientifique
1. Synthesis and Industrial Applications
Methyl 3-(propylamino)propanoate is an important compound in the chemical industry. It's used as a precursor for polymethyl methacrylates, a key material in a variety of commercial and industrial products. Baeyer-Villiger monooxygenases (BVMOs) have been studied for the synthesis of methyl propanoate, demonstrating its potential for efficient and sustainable chemical production (van Beek et al., 2014).
2. Medical and Pharmaceutical Research
Methyl 3-(propylamino)propanoate also plays a role in pharmaceutical research. It serves as a key starting material in the synthesis of various medicinal compounds. For instance, its stereoselective synthesis is crucial in the production of RWJ-53308, an orally active antagonist used in medical treatments (Zhong et al., 1999).
3. Environmental Applications
In the environmental sector, this compound has been used in the development of novel adsorbents. Methyl propylaminopropanoate-coated nanoparticles, for example, have shown high efficiency in removing certain dyes from aqueous solutions, indicating its potential in water treatment processes (Galangash et al., 2016).
4. Catalysis and Chemical Reactions
It's also used in catalysis research. Studies have shown its effectiveness in reactions like methoxycarbonylation of ethene, where it aids in producing high-value chemical products (Clegg et al., 1999). Additionally, it's involved in the synthesis of complex compounds through reactions like α-methylenation, further emphasizing its versatility in chemical synthesis (Lorusso et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(propylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-6-4-7(9)10-2/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEQTSGNHQHPLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



